Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate
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Overview
Description
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate is a synthetic ester derived from octanoic acid and azetidine It is known for its unique structure, which includes an azetidine ring attached to a phenyl group, further connected to an oxooctanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the azetidine moiety. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: Octanoic acid, ethanol, azetidine
Catalysts: Acidic catalysts for esterification
Purification: Distillation and recrystallization
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium, room temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, elevated temperatures (50-70°C).
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted azetidine derivatives
Scientific Research Applications
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially modulating their activity. The phenyl group and oxooctanoate chain contribute to the compound’s overall stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- Ethyl 8-[4-(pyrrolidinomethyl)phenyl]-8-oxooctanoate
- Ethyl 8-[4-(piperidinomethyl)phenyl]-8-oxooctanoate
This detailed article provides a comprehensive overview of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNMELXGAXPLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642838 |
Source
|
Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-31-8 |
Source
|
Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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